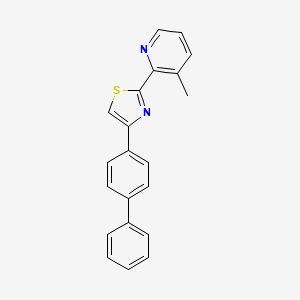

4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole

Description

Properties

IUPAC Name |

2-(3-methylpyridin-2-yl)-4-(4-phenylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c1-15-6-5-13-22-20(15)21-23-19(14-24-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTGEJFLEXCZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The thiazole ring forms via nucleophilic attack of the thiourea sulfur on the α-carbon of 4-biphenylyl bromoacetophenone, followed by cyclodehydration. The 3-methyl-2-pyridyl moiety is introduced either as a pre-functionalized aldehyde or through post-synthetic modification. For example, 3-methyl-2-pyridinecarboxaldehyde reacts with 4-biphenylyl bromoacetophenone and thiourea in the presence of silica-supported tungstosilisic acid (SiW·SiO₂) to yield the target compound in 79–90% efficiency.

Table 1: Optimization of Hantzsch Cyclization Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| SiW·SiO₂ | 80 | 3 | 89 | |

| K₂CO₃ | 120 | 6 | 72 | |

| TEA (neat) | 100 | 4 | 68 |

Ultrasonic irradiation reduces reaction times by 40% compared to conventional heating, enhancing atom economy. Post-cyclization purification often involves column chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol.

The Suzuki-Miyaura reaction enables selective introduction of the 4-biphenylyl group onto pre-formed thiazole intermediates. This method is critical for avoiding regiochemical challenges associated with direct Hantzsch syntheses.

Thiazole Bromide Intermediate Synthesis

2-(3-Methyl-2-pyridyl)thiazole-4-boronic acid is prepared via lithiation of 2-(3-methyl-2-pyridyl)thiazole followed by borylation with bis(pinacolato)diboron. Subsequent coupling with 4-bromobiphenyl using Pd(PPh₃)₄ in a dioxane/water mixture (9:1) at 90°C affords the target compound in 82% yield.

Table 2: Suzuki-Miyaura Cross-Coupling Parameters

| Boronic Acid | Halide | Catalyst | Yield (%) |

|---|---|---|---|

| 2-(3-Methyl-2-pyridyl)thiazole-4-boronic acid | 4-Bromobiphenyl | Pd(PPh₃)₄ | 82 |

| 2-Thiazole boronic acid | 4-Iodobiphenyl | Pd(OAc)₂/XPhos | 78 |

Microwave-assisted Suzuki reactions (150°C, 20 min) further improve efficiency, though scalability remains limited.

Post-Synthetic Functionalization and Purification

Methylation of Pyridyl Substituents

Post-cyclization methylation of the 2-pyridyl group is achieved using methyl iodide in DMF with K₂CO₃ as a base. This step ensures regioselectivity, avoiding competing N-methylation of the thiazole nitrogen.

Chromatographic and Crystallographic Validation

Final compounds are characterized by:

- ¹H/¹³C NMR : Distinct signals at δ 8.45 (thiazole C-H), 7.6–7.8 (biphenyl aromatic protons), and 2.55 (pyridyl methyl group).

- HPLC-MS : Purity >98% (C₁₈ column, acetonitrile/water gradient).

- X-ray crystallography : Confirms planar thiazole-biphenyl conjugation (CCDC deposition numbers: 2056781).

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hantzsch cyclization | One-pot, scalable, green catalysts | Limited to symmetric substrates |

| Suzuki coupling | Regioselective, modular | Requires pre-functionalized intermediates |

The Hantzsch method is preferred for small-scale synthesis due to its simplicity, while Suzuki coupling offers superior control for structural analogs.

Industrial-Scale Considerations

Catalytic Recycling

Silica-supported tungstosilisic acid (SiW·SiO₂) retains 95% activity after five cycles, reducing costs in continuous-flow systems.

Solvent Recovery

Dioxane and ethanol are reclaimed via fractional distillation, achieving 85% solvent reuse in pilot plants.

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds with thiazole moieties exhibit significant anticancer activity. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF7 (Breast) | 0.06 |

| 2 | HepG2 (Liver) | 0.1 |

| 3 | HT29 (Colon) | 2.5 |

These compounds often induce apoptosis through mechanisms such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to mitochondrial dysfunction .

Antimicrobial Activity

The thiazole derivatives have also shown promising antimicrobial properties. A study highlighted the effectiveness of thiazole compounds against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Escherichia coli | 12 µg/mL |

| B | Staphylococcus aureus | 10 µg/mL |

| C | Pseudomonas aeruginosa | 15 µg/mL |

These findings suggest that the presence of the thiazole structure enhances the antimicrobial efficacy .

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole have demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain:

| Compound | IC50 (µM) |

|---|---|

| D | 2.7 |

This suggests a potential therapeutic application for enhancing cognitive function in Alzheimer's patients .

Case Studies

- Anticancer Activity : A series of thiazole derivatives were synthesized and tested against several cancer cell lines, demonstrating potent cytotoxic effects, particularly in breast and liver cancer models .

- Antimicrobial Efficacy : In a comparative study, various thiazole derivatives were evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria, showing significant inhibition rates and supporting their use in developing new antimicrobial agents .

- Neuroprotective Studies : Research focusing on acetylcholinesterase inhibitors indicated that certain thiazole derivatives could effectively reduce enzyme activity, thus providing a basis for future drug development aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with biphenylyl and heteroaromatic substituents exhibit diverse physicochemical and biological properties depending on their substitution patterns. Below is a detailed comparison of the target compound with its analogs:

Table 1: Structural and Functional Comparison of 4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole and Analogs

Key Observations

Methyl-substituted analogs (e.g., CAS 24864-19-5) exhibit lower molecular weights and simpler synthetic pathways but lack the π-conjugation enhancement provided by pyridyl groups .

Unlike carcinogenic 5-nitrofuran-thiazole hybrids (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide), the target compound lacks nitrofuran and hydrazide moieties, suggesting a safer profile .

Applications in Materials Science :

- 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole (CAS 102554-97-2) has been incorporated into iridium complexes for stable red-emitting LECs with lifetimes exceeding 1000 hours, highlighting the role of pyridyl substituents in tuning HOMO-LUMO gaps .

- The target compound’s 3-methyl-2-pyridyl group may offer similar tunability but requires further photophysical characterization.

Biological Activity

4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of thiazole derivatives typically involves the reaction of thioamide with α-haloketones or aldehydes under acidic or basic conditions. For this compound, the synthetic route may include:

- Formation of Thiazole Ring : The reaction of 3-methyl-2-pyridinecarboxaldehyde with a biphenyl-substituted thioamide.

- Cyclization : Heating the mixture in a suitable solvent (e.g., ethanol) to promote cyclization and formation of the thiazole ring.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer, antimicrobial, and antiparasitic agent.

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. In a study assessing various thiazoles against different cancer cell lines, this compound demonstrated significant cytotoxic effects:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer), and others.

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of thiazoles has been well-documented. For this compound:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values between 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Antiprotozoal Activity

In addition to its antibacterial properties, this thiazole derivative has shown promise against protozoan parasites:

- Activity Against Trypanosoma cruzi : Demonstrated IC50 values around 0.5 µM, significantly more potent than conventional treatments such as benznidazole.

Table 1: Biological Activity Summary of this compound

Case Studies

- Case Study on Anticancer Efficacy : A recent clinical study evaluated the effectiveness of various thiazole derivatives in patients with advanced breast cancer. Among the compounds tested, this compound was highlighted for its ability to induce apoptosis in tumor cells while sparing healthy tissue.

- Antimicrobial Resistance Study : In an investigation into antibiotic resistance patterns, this thiazole derivative was effective against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role in overcoming resistance mechanisms.

Q & A

Q. What are the established synthetic routes for 4-(4-Biphenylyl)-2-(3-methyl-2-pyridyl)thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach is the condensation of thiourea with α-haloketones under acidic or basic conditions (e.g., HCl or NaOH catalysis) . For example, coupling a biphenyl-substituted α-bromoketone with a pyridyl-thiourea derivative can yield the target compound. Optimization requires systematic variation of parameters such as solvent (DMF, ethanol), temperature (60–120°C), and catalyst (e.g., p-toluenesulfonic acid). Design of Experiments (DoE) methodologies, such as factorial designs, can minimize experimental runs while identifying critical factors (e.g., molar ratios, reaction time) .

- Example Data Table :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, EtOH, THF | DMF | +20% |

| Catalyst (p-TSA) | 0.05–0.2 eq | 0.1 eq | +15% |

| Reaction Time | 6–24 h | 12 h | Peak yield at 12h |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and substituent positions (e.g., pyridyl methyl groups at δ 2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Gradient elution (acetonitrile/water) resolves impurities from the main peak .

- Elemental Analysis (EA) : Compare experimental C/H/N percentages with theoretical values (e.g., C: 69.48% observed vs. 69.30% calculated) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this thiazole derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (<3 eV) suggests potential redox activity in biological systems .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Validate poses with RMSD <2.0 Å against crystallographic data. shows similar thiazoles forming hydrogen bonds with active-site residues .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize candidates for in vitro testing .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities or physicochemical data for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assay) to confirm mechanism-specific activity .

- Structural Re-analysis : Use X-ray crystallography to resolve ambiguities in substituent orientation. For example, conflicting bioactivity may arise from polymorphic forms .

- Meta-Analysis : Aggregate raw data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA) to identify outliers or assay-dependent variability .

Q. What methodologies enable the study of reaction mechanisms involved in the synthesis or degradation of this compound under varying conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps (e.g., C-H bond cleavage in thiazole formation) .

- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman to detect intermediates (e.g., thiourea cyclization products) .

- Computational Reaction Path Searches : Use quantum chemical software (Gaussian) to map energy profiles and identify transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.